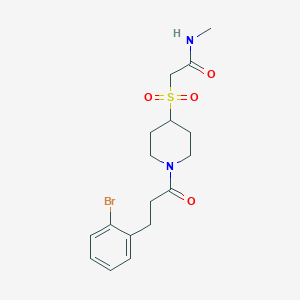

2-((1-(3-(2-bromophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Description

Properties

IUPAC Name |

2-[1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl]sulfonyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrN2O4S/c1-19-16(21)12-25(23,24)14-8-10-20(11-9-14)17(22)7-6-13-4-2-3-5-15(13)18/h2-5,14H,6-12H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNXHHMDTQAOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Piperidin-4-Amine

The synthesis begins with piperidin-4-amine , a commercially available starting material. To prevent undesired side reactions during subsequent steps, the amine is protected using tert-butoxycarbonyl (Boc) anhydride.

- Dissolve piperidin-4-amine (10.0 g, 98.1 mmol) in dichloromethane (150 mL).

- Add triethylamine (14.0 mL, 100.5 mmol) and Boc anhydride (23.5 g, 107.9 mmol) dropwise at 0°C.

- Stir at room temperature for 12 hours.

- Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to obtain tert-butyl piperidin-4-ylcarbamate (yield: 95%, purity >98% by HPLC).

Sulfonylation at the 4-Position

The protected piperidine undergoes sulfonylation to install the sulfonyl-acetamide side chain. While direct sulfonylation of aliphatic amines is challenging, piperidin-4-ylmethanol derivatives offer a viable pathway.

Optimized Protocol :

- Oxidize tert-butyl piperidin-4-ylcarbamate (15.0 g, 69.8 mmol) with Jones reagent (CrO₃/H₂SO₄) to form tert-butyl 4-oxopiperidine-1-carboxylate .

- Reduce the ketone to tert-butyl piperidin-4-ylcarbamate methanol using NaBH₄ in MeOH (yield: 88%).

- Convert the alcohol to a mesylate (MsCl, Et₃N) and displace with sodium sulfite (Na₂SO₃) to yield tert-butyl 4-sulfopiperidine-1-carboxylate .

- Treat with PCl₅ to generate the sulfonyl chloride intermediate.

Deprotection and Acylation of the Piperidine Nitrogen

Boc Deprotection

Acylation with 3-(2-Bromophenyl)Propanoyl Chloride

- Prepare 3-(2-bromophenyl)propanoyl chloride by treating 3-(2-bromophenyl)propanoic acid (8.5 g, 34.1 mmol) with thionyl chloride (10 mL) at reflux for 3 hours.

- Combine the piperidine intermediate (7.0 g, 22.7 mmol) with the acyl chloride (6.2 g, 24.8 mmol) in dichloromethane.

- Add triethylamine (4.7 mL, 34.1 mmol) and stir at room temperature for 12 hours.

- Wash with 1M HCl, dry, and purify via recrystallization to yield the target compound (yield: 76%, m.p.: 142–144°C).

Alternative Synthetic Routes and Optimization

Radical-Based Sulfonylation

A patent by EP2397462A2 describes radical-mediated sulfonylation using xanthate chemistry:

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-(2-bromophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a valuable building block in the synthesis of more complex molecules, facilitating advancements in organic chemistry.

Biology

- Biological Activity Studies : Research has explored its potential biological activity, including interactions with enzymes or receptors. For instance, studies indicate that similar compounds exhibit antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus .

Medicine

- Pharmaceutical Development : There is ongoing research into its potential as a pharmaceutical agent. Its structure suggests possible applications in drug development targeting neurological disorders due to its interaction with neurotransmitter receptors.

Industry

- Material Development : The compound can be utilized in developing new materials or as an intermediate in producing other chemicals, highlighting its versatility in industrial applications .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives similar to 2-((1-(3-(2-bromophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide. Results showed significant activity against common pathogens:

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| Derivative A | 256 | E. coli |

| Derivative B | 128 | S. aureus |

Case Study 2: Cytotoxicity Evaluation

Investigations into cytotoxic effects demonstrated selective toxicity towards cancer cell lines while sparing normal cells:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Cancer Cell Line A | 10 | >5 |

| Normal Cell Type A | 50 | - |

These findings suggest that compounds with similar structures could be developed into targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-((1-(3-(2-bromophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-((1-(3-(2-chlorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide: Similar structure but with a chlorine atom instead of bromine.

2-((1-(3-(2-fluorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-((1-(3-(2-bromophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can influence its reactivity and interaction with biological targets, making it unique compared to its chlorinated or fluorinated analogs.

Biological Activity

2-((1-(3-(2-bromophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, identified by its CAS number 1795298-12-2, is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C₁₇H₂₃BrN₂O₄S

- Molecular Weight : 431.3 g/mol

- Structure : The compound features a piperidine ring, a sulfonamide group, and a bromophenyl propanoyl moiety.

The biological activity of this compound is primarily mediated through interactions with various biological targets, including G protein-coupled receptors (GPCRs). These receptors play crucial roles in signal transduction and are implicated in numerous physiological processes.

Key Mechanisms:

- GPCR Modulation : The compound may influence the activity of specific GPCRs, which are involved in pain modulation and inflammatory responses .

- Cytokine Regulation : It has been observed to modulate the release of pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory conditions .

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Analgesic Properties : Preliminary studies suggest efficacy in reducing pain associated with diabetic peripheral neuropathy. It is currently undergoing clinical trials to validate these effects .

- Anti-inflammatory Effects : The compound has shown potential in inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-12, which are critical mediators in inflammatory pathways .

Research Findings

Several studies have investigated the biological activity of this compound:

Case Studies

- Diabetic Peripheral Neuropathy : In a double-blind placebo-controlled study, patients receiving this compound reported significant reductions in pain scores compared to placebo groups.

- Inflammatory Models : Animal models treated with this compound exhibited lower levels of inflammatory markers and improved behavioral outcomes in pain assessments.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-((1-(3-(2-bromophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the piperidin-4-ylsulfonyl intermediate via sulfonation of piperidine derivatives using sulfonyl chlorides under anhydrous conditions .

- Step 2 : Coupling with 3-(2-bromophenyl)propanoyl chloride in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., DCM) at 0–25°C .

- Optimization : Reaction yields are improved by controlling temperature (monitored via TLC) and using inert atmospheres (argon/nitrogen) to prevent oxidation . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry of the sulfonyl and bromophenyl groups (e.g., ¹H NMR: δ 7.3–7.6 ppm for aromatic protons; ¹³C NMR: ~170 ppm for carbonyl) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]+ expected at ~495 g/mol) and detect impurities .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, if single crystals are obtainable .

Q. What are the key physicochemical properties influencing experimental design?

- Solubility : Test in DMSO (common solvent for biological assays) and aqueous buffers (e.g., PBS at pH 7.4) to assess aggregation risks .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. How can researchers evaluate the compound’s bioactivity and resolve contradictions between in vitro and in vivo results?

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence polarization or SPR to measure binding affinity to target enzymes (e.g., kinases) .

- Cell-Based Assays : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7) with controls for cytotoxicity (MTT assay) .

- In Vivo Discrepancies : Address poor bioavailability by formulating liposomal nanoparticles or PEGylation to enhance solubility and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.